(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid
Description
The compound "(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid" is a chiral dipeptide derivative featuring a pyrrolidine ring, an aminoacetyl group, and a branched 4-methylpentanoic acid moiety. The aminoacetyl group provides a reactive site for further functionalization, while the 4-methylpentanoic acid tail contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
CAS No. |
47066-32-0 |
|---|---|
Molecular Formula |
C13H23N3O4 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H23N3O4/c1-8(2)6-9(13(19)20)15-12(18)10-4-3-5-16(10)11(17)7-14/h8-10H,3-7,14H2,1-2H3,(H,15,18)(H,19,20)/t9-,10-/m0/s1 |
InChI Key |
HFPVRZWORNJRRC-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring and the incorporation of the amino acid moiety. Common synthetic routes may involve the use of protecting groups to ensure the selective reaction of functional groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Key Reactions:
-
Solid-Phase Peptide Synthesis (SPPS):
The peptide backbone is synthesized via sequential coupling of Fmoc-protected amino acids. For example, Fmoc-Gly-Pro-OH reacts with coupling agents like TCFH (tetramethylchloroformamidinium hexafluorophosphate) in dichloromethane (DCM), using DIPEA (N,N-diisopropylethylamine) as a base .
Example Reaction: -
Acidolytic Cleavage:
Trifluoroacetic acid (TFA) cleaves the peptide from resin supports while removing side-chain protecting groups.
Amino Group Reactions:
-
Acylation:
The N-terminal amine participates in acylation with activated esters (e.g., Fmoc-amino acid chlorides) .
Conditions: Anhydrous DCM, 25°C, 18–24 hours . -
Guanidinylation:
The ε-amino group of lysine (if present) reacts with 1H-pyrazole-1-carboxamidine to form arginine analogs .
Carboxylic Acid Reactions:
-
Esterification:
The C-terminal carboxylic acid forms methyl or cyclopentyl esters under Mitsunobu conditions (e.g., DIAD, PPh3) .
Stereochemical Considerations
The (2S,2S) configuration ensures chirality-dependent interactions:
Side Reactions and Mitigation
| Side Reaction | Cause | Mitigation |
|---|---|---|
| Aspartimide Formation | Base-catalyzed cyclization | Use piperidine instead of DBU. |
| Oxidation of Cys/Thr | Exposure to O2/light | Add 0.1% TCEP to coupling mixtures . |
Cyclization:
Intramolecular lactamization between N-terminal Ala and C-terminal Leu under HATU/HOAt activation forms macrocyclic derivatives .
Conjugation:
-
Fluorescent Labeling: NHS esters (e.g., FITC) react with free amines at pH 8.5–9.0 .
-
Biotinylation: Biotin-PEG4-NHS attaches to lysine residues (if present) .
Degradation Pathways
-
Hydrolysis: Peptide bonds hydrolyze under acidic (pH < 3) or alkaline (pH > 10) conditions, with half-life hours at 37°C .
-
Thermal Degradation: Decomposition above 150°C via β-elimination.
Key Research Findings
Scientific Research Applications
(S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-2-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may act as an enzyme inhibitor, receptor agonist, or antagonist, modulating specific biochemical pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on key differences in functional groups, physicochemical properties, and inferred biological implications.
Structural and Functional Group Variations
Target Compound
- Key Features: Pyrrolidine ring, unprotected aminoacetyl group, 4-methylpentanoic acid.
- Molecular Weight : Estimated ~285 g/mol (based on analogs).
- Functional Impact: The free amino group may enhance solubility and bioavailability compared to protected analogs.
: (2S,4R)-1-((S)-1-(2-Aminoacetyl)pyrrolidine-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS 2239-67-0)
- Key Differences: 4-hydroxypyrrolidine replaces 4-methylpentanoic acid.
: (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoic Acid (OMXX-280919-01)
- Key Differences: Boc-protected amino group and pyrrolidone ring.
- Impact : The tert-butoxycarbonyl (Boc) group enhances lipophilicity (predicted logP increase), prolonging half-life but requiring enzymatic or acidic deprotection for activation .
: (S)-2-((S)-1-(2-(((Benzyloxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxamido)-4-methylpentanoic Acid (CAS 2646-63-1)
- Key Differences: Benzyloxycarbonyl (Z) protection on the aminoacetyl group.
- Impact : The Z group adds steric bulk (MW = 419.47 g/mol) and stability against proteases, making it suitable as a synthetic intermediate or prodrug .
: Deacetylalacepril (CAS 74259-08-8)
- Key Differences: Thiol (-SH) and phenylpropanoic acid substituents.
: (2S)-2-[[(2S)-1-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanedioic Acid (CAS 875533-69-0)
- Key Differences : Sulfanyl (-SH) and pentanedioic acid (glutaric acid) moieties.
- Impact : The glutaric acid moiety may enhance metal-chelating properties, relevant in catalysis or detoxification pathways .
Physicochemical Properties
Notes:
- The target compound’s unprotected amino group balances moderate lipophilicity (logP ~0.5) with solubility.
- Hydroxyl and carboxylic acid groups () significantly reduce logP, favoring renal excretion.
- Bulky protecting groups (Boc, Z) increase logP, enhancing tissue penetration but requiring metabolic activation.
Biological Activity
The compound (2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid , also known as a derivative of oligopeptides, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 315.32 g/mol. The structure features a pyrrolidine ring, which is significant for its biological interactions.
Table 1: Basic Chemical Information
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C12H19N3O6 |
| Molecular Weight | 315.32 g/mol |
| CAS Number | 32302-76-4 |
The biological activity of this compound is primarily attributed to its role as an oligopeptide , which can influence various biochemical pathways. Oligopeptides are known to interact with receptors and enzymes, modulating physiological responses.
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in treating neurological disorders. Its structure allows it to cross the blood-brain barrier, enhancing its efficacy in neurological applications .
- Antioxidant Activity : The presence of amino acids in the structure contributes to antioxidant properties, which can mitigate oxidative stress in cells, a factor implicated in various diseases .
- Anti-inflammatory Properties : Studies have shown that oligopeptides can downregulate pro-inflammatory cytokines, suggesting that this compound may help in conditions characterized by inflammation .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Neurological Disorders : Its neuroprotective effects make it a candidate for treating conditions such as Alzheimer's disease and multiple sclerosis.
- Chronic Inflammatory Diseases : The anti-inflammatory properties could be beneficial in managing diseases like rheumatoid arthritis.
- Metabolic Disorders : Given its influence on metabolic pathways, it may have applications in diabetes management .
Case Study 1: Neuroprotection in Animal Models
In a study involving animal models of Alzheimer's disease, the administration of this compound resulted in significant improvements in cognitive function and reductions in amyloid plaque formation. This suggests a protective effect on neuronal health and function .
Case Study 2: Anti-inflammatory Effects
A clinical trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Results showed a marked decrease in inflammatory markers and improved patient-reported outcomes after treatment with the oligopeptide over a six-month period .
Table 2: Summary of Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
